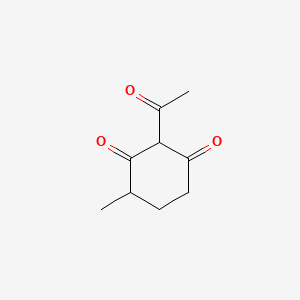
2-Acetyl-4-methylcyclohexane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Acetyl-4-methylcyclohexane-1,3-dione is an organic compound with the molecular formula C9H12O3 It is a derivative of cyclohexane, featuring both acetyl and methyl groups attached to the cyclohexane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-4-methylcyclohexane-1,3-dione can be achieved through several methods. One common approach involves the Robinson annulation reaction, where 2-methylcyclohexane-1,3-dione reacts with methyl vinyl ketone in the presence of a base such as sodium ethoxide. The reaction typically occurs under mild conditions, with the temperature maintained around 50°C .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of catalytic processes to enhance yield and efficiency. Enzymatic catalysis, such as using lipase from porcine pancreas, has been explored for its environmentally friendly nature and high specificity .
Analyse Chemischer Reaktionen
Types of Reactions
2-Acetyl-4-methylcyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones and carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The acetyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various ketones, alcohols, and substituted cyclohexane derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-Acetyl-4-methylcyclohexane-1,3-dione has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in studies related to enzyme catalysis and metabolic pathways.
Industry: The compound is utilized in the production of agrochemicals and pharmaceuticals
Wirkmechanismus
The mechanism of action of 2-Acetyl-4-methylcyclohexane-1,3-dione involves its interaction with specific molecular targets. For instance, in enzymatic reactions, the compound can act as a substrate for enzymes like lipase, facilitating reactions such as Michael addition and aldol condensation. These interactions are crucial for the compound’s role in various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Methylcyclohexane-1,3-dione
- 2-Acetylcyclohexane-1,3-dione
- 4-Methylcyclohexane-1,3-dione
Uniqueness
2-Acetyl-4-methylcyclohexane-1,3-dione is unique due to the presence of both acetyl and methyl groups on the cyclohexane ring, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in synthesis and research .
Eigenschaften
Molekularformel |
C9H12O3 |
|---|---|
Molekulargewicht |
168.19 g/mol |
IUPAC-Name |
2-acetyl-4-methylcyclohexane-1,3-dione |
InChI |
InChI=1S/C9H12O3/c1-5-3-4-7(11)8(6(2)10)9(5)12/h5,8H,3-4H2,1-2H3 |
InChI-Schlüssel |
MMPTYALDYQTEML-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC(=O)C(C1=O)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



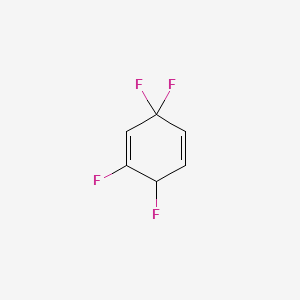
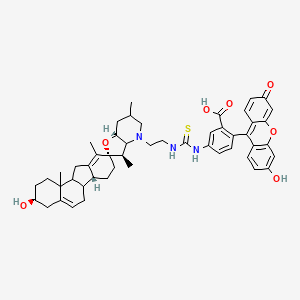
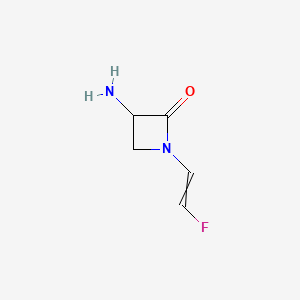
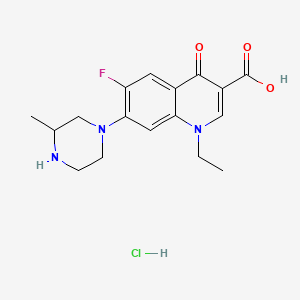
![2-[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30R,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl]oxyethyl 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B13839038.png)

![7-O-(Triethylsilyl-2-debenzoyl-4-desacetyl-[2,4]oxol-D-seco-baccatin III](/img/structure/B13839046.png)
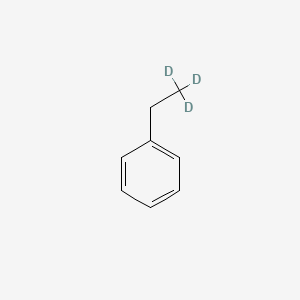

![[2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-hexadecanoyloxypropyl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate](/img/structure/B13839052.png)
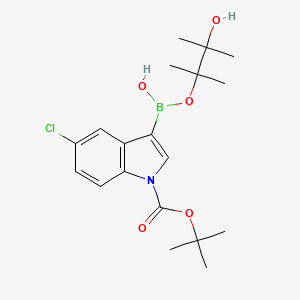

![3,3'-Azanediylbis(1-(3,5-dimethylphenoxy)propan-2-ol) Hydrochloride; Bis[3-(3,5-dimethylphenoxy)-2-hydroxypropyl]amine Hydrochloride](/img/structure/B13839059.png)
